

UR-MB-355 cytotoxicity assessment in cell lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UR-MB-355**

Cat. No.: **B12376878**

[Get Quote](#)

Technical Support Center: RB355 Cell Line

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for working with the RB355 cell line.

Frequently Asked Questions (FAQs)

Q1: What is the RB355 cell line and what is its origin?

The RB355 cell line is derived from a human retinoblastoma, the most common malignant intraocular childhood tumor. It was initially thought to have originated from a male patient. However, molecular analyses have demonstrated that RB355 is genetically related to and likely a subline of the Y-79 retinoblastoma cell line. The Y-79 cell line was established from a 2.5-year-old Caucasian female with a family history of retinoblastoma.

Q2: What are the general growth characteristics of the RB355 cell line?

RB355 cells grow in suspension, often forming multicellular clusters or chain-like structures. They are characterized as small epithelioid cells with a large nucleus and little cytoplasm. The reported population doubling time for RB355 is between 66 and 81.4 hours.

Q3: Is the RB355 cell line considered a problematic cell line?

Yes, the RB355 cell line is categorized as a problematic and contaminated cell line. It has been identified as a derivative of the Y-79 cell line. Researchers should be aware of this when

designing experiments and interpreting results, as the cellular characteristics will be that of the parent Y-79 line. Cross-contamination of cell lines is a serious issue in biomedical research, and it is crucial to perform authentication testing.

Q4: What are the known genetic characteristics of the RB355 cell line?

Being a derivative of the Y-79 cell line, RB355 shares its genetic background, including mutations in the Retinoblastoma (RB1) gene. Specifically, it carries a heterozygous deletion of exons 2-6 and a heterozygous splice site mutation (IVS20+1G>A) in the RB1 gene, inherited from the parent Y-79 cell line.

Q5: What are the common research applications for the RB355 cell line?

Despite its classification as a contaminated cell line, RB355 and its derivatives have been used in retinoblastoma research. Applications include studies on chemosensitivity and multidrug resistance to antineoplastic drugs. Additionally, chemoresistant sublines, such as etoposide- and cisplatin-resistant variants, have been developed from RB355. The cell line has also been utilized in *in ovo* tumor formation models using the chick chorioallantoic membrane (CAM) assay.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Slow Cell Growth	Suboptimal culture conditions.	Ensure the use of recommended media and supplements. Maintain cell density within the optimal range. Refer to the detailed culture protocol below.
Cell viability is low after thawing.	The percentage of viable cells can be low upon resuscitation. Allow the cells a few days to recover. Ensure the cryoprotectant is removed properly by centrifugation after thawing.	
Excessive Cell Debris	Accumulation over time in aggregate cultures.	To reduce debris, transfer the cell suspension to a conical tube and allow the larger aggregates to settle by gravity for about 10 minutes. Carefully aspirate the supernatant containing the debris and resuspend the cell pellet in fresh medium.
Difficulty in Counting Cells	Cells grow in clusters/aggregates.	Before counting, gently pipette the cell suspension up and down using a wide-bore pipette tip to break up the aggregates into a more single-cell suspension. For more robust dissociation, Accutase can be used.
Inconsistent Experimental Results	Genetic drift or misidentification of the cell line.	Due to its known contamination with Y-79, it is crucial to perform regular cell line authentication via Short

Tandem Repeat (STR) profiling
to confirm its identity.

Data Presentation

Table 1: Characteristics of the RB355 Cell Line

Characteristic	Description	Reference
Cell Line Name	RB355	
Accession	CVCL_S611	
Disease	Retinoblastoma	
Species of Origin	Homo sapiens (Human)	
Parent Cell Line	Y-79 (CVCL_1893)	
Problematic Status	Contaminated; derivative of Y-79	
Morphology	Small epithelioid cells, grow in suspension as clusters	
Population Doubling Time	66 - 81.4 hours	
Sex of Cell	Female (derived from Y-79)	
Age at Sampling	2.5 years (from Y-79)	
Key Genetic Features	RB1 gene mutations (Ex2-6del, IVS20+1G>A)	

Experimental Protocols

Detailed Methodology for Culturing RB355 Cells

This protocol is adapted from general guidelines for retinoblastoma cell lines.

Materials:

- Base Medium: RPMI-1640 or DMEM high glucose.

- Supplements:
 - 10-20% Fetal Bovine Serum (FBS).
 - 2 mM L-glutamine or stable glutamine supplement.
 - (Optional, for DMEM) 1 mM Sodium Pyruvate, 50 μ M β -mercaptoethanol, 10 μ g/ml human insulin.
- Culture Vessels: T-25 or T-75 flasks, or 6-well plates, treated for tissue culture.
- Cryopreservation Medium: Complete growth medium with 10% DMSO.

Procedure for Initiating Cultures from a Frozen Vial:

- Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
- Transfer the contents of the vial to a 15 mL conical tube.
- Slowly add 4-5 mL of pre-warmed complete growth medium to the tube.
- Centrifuge the cell suspension at 100-150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
- Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to an appropriate culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Routine Maintenance:

- RB355 cells grow in suspension as clusters. Cultures should be maintained by adding fresh medium every 2-3 days or by replacing the medium.
- Maintain the cell concentration between 3 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.
- To split the culture, gently

- To cite this document: BenchChem. [UR-MB-355 cytotoxicity assessment in cell lines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12376878#ur-mb-355-cytotoxicity-assessment-in-cell-lines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com